molecular formula C15H10Cl2N2O B2578505 1-[4-chloro-3-(4-chlorophenyl)phenyl]-2,3-dihydro-1H-pyrazol-3-one CAS No. 2138424-49-2

1-[4-chloro-3-(4-chlorophenyl)phenyl]-2,3-dihydro-1H-pyrazol-3-one

Cat. No.: B2578505
CAS No.: 2138424-49-2
M. Wt: 305.16
InChI Key: RHTXZZQQOLEYRU-UHFFFAOYSA-N
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Description

1-[4-chloro-3-(4-chlorophenyl)phenyl]-2,3-dihydro-1H-pyrazol-3-one is a synthetic organic compound that belongs to the class of pyrazolones. Pyrazolones are known for their diverse pharmacological activities, including anti-inflammatory, analgesic, and antipyretic properties. This particular compound is characterized by the presence of two chlorine atoms attached to a phenyl ring, which can significantly influence its chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-chloro-3-(4-chlorophenyl)phenyl]-2,3-dihydro-1H-pyrazol-3-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-chlorobenzaldehyde and 4-chloroacetophenone.

    Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a base, such as sodium hydroxide, to form 1-(4-chlorophenyl)-3-(4-chlorophenyl)prop-2-en-1-one.

    Cyclization: The intermediate product is then subjected to cyclization using hydrazine hydrate, which results in the formation of the pyrazolone ring, yielding this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

1-[4-chloro-3-(4-chlorophenyl)phenyl]-2,3-dihydro-1H-pyrazol-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazolone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. For example, treatment with sodium methoxide can replace chlorine atoms with methoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions include various substituted pyrazolones, which can exhibit different pharmacological properties depending on the nature of the substituents.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, analgesic, and antipyretic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[4-chloro-3-(4-chlorophenyl)phenyl]-2,3-dihydro-1H-pyrazol-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine atoms can enhance its binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    Phenylbutazone: Another pyrazolone derivative known for its anti-inflammatory and analgesic properties.

    Metamizole: A pyrazolone compound used as an analgesic and antipyretic.

    Antipyrine: A pyrazolone derivative with analgesic and antipyretic effects.

Uniqueness

1-[4-chloro-3-(4-chlorophenyl)phenyl]-2,3-dihydro-1H-pyrazol-3-one is unique due to the presence of two chlorine atoms, which can significantly influence its chemical reactivity and biological activity. This structural feature may confer enhanced potency and selectivity compared to other pyrazolone derivatives.

Properties

IUPAC Name

2-[4-chloro-3-(4-chlorophenyl)phenyl]-1H-pyrazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2N2O/c16-11-3-1-10(2-4-11)13-9-12(5-6-14(13)17)19-8-7-15(20)18-19/h1-9H,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHTXZZQQOLEYRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C=CC(=C2)N3C=CC(=O)N3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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